molecular formula C12H14N2S B12478839 5-methylidene-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

5-methylidene-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B12478839
M. Wt: 218.32 g/mol
InChI Key: NVXRAFJSHYZEFK-UHFFFAOYSA-N
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Description

5-methylidene-N-(2-phenylethyl)-4H-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylidene-N-(2-phenylethyl)-4H-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenylethyl Group: This step can be carried out through a nucleophilic substitution reaction where the thiazole ring is reacted with a phenylethyl halide.

    Formation of the Methylidene Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenylethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methylidene-N-(2-phenylethyl)-4H-1,3-thiazol-2-amine depends on its specific biological target. Generally, thiazole compounds can interact with enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, known for its biological activity.

    2-Aminothiazole: A derivative with known antimicrobial properties.

    Benzothiazole: A related compound with applications in medicinal chemistry.

Uniqueness

5-methylidene-N-(2-phenylethyl)-4H-1,3-thiazol-2-amine is unique due to the presence of the methylidene and phenylethyl groups, which may confer specific biological activities or chemical reactivity not seen in simpler thiazole derivatives.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

5-methylidene-N-(2-phenylethyl)-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6H,1,7-9H2,(H,13,14)

InChI Key

NVXRAFJSHYZEFK-UHFFFAOYSA-N

Canonical SMILES

C=C1CN=C(S1)NCCC2=CC=CC=C2

Origin of Product

United States

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